1-cyclopropanecarbonyl-1H-imidazole 1-cyclopropanecarbonyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC4014875
InChI: InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2
SMILES: C1CC1C(=O)N2C=CN=C2
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

1-cyclopropanecarbonyl-1H-imidazole

CAS No.:

Cat. No.: VC4014875

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropanecarbonyl-1H-imidazole -

Specification

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name cyclopropyl(imidazol-1-yl)methanone
Standard InChI InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2
Standard InChI Key AQCAJEDKFMTYOJ-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2C=CN=C2
Canonical SMILES C1CC1C(=O)N2C=CN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Cyclopropanecarbonyl-1H-imidazole consists of a five-membered imidazole ring (containing two nitrogen atoms at positions 1 and 3) linked to a cyclopropanecarbonyl group via a ketone bridge. The cyclopropane ring introduces significant ring strain due to its 60° bond angles, enhancing the compound’s reactivity . The IUPAC name, cyclopropyl(imidazol-1-yl)methanone, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Exact Mass136.06374 Da
Topological Polar Surface Area34.89 Ų
LogP (Partition Coefficient)0.93

Physical Characteristics

The compound is a colorless to light yellow solid at room temperature. Its melting point range of 65–70°C and boiling point of ~324°C indicate moderate thermal stability . It is soluble in polar aprotic solvents (e.g., chloroform, dichloromethane) but insoluble in water, a property attributed to the hydrophobic cyclopropane moiety .

Synthetic Methodologies

Primary Synthesis Route

The most widely reported method involves reacting cyclopropanecarbonyl chloride with imidazole in the presence of a base such as triethylamine or sodium hydride :

Cyclopropanecarbonyl chloride+ImidazoleBase1-Cyclopropanecarbonyl-1H-imidazole+HCl\text{Cyclopropanecarbonyl chloride} + \text{Imidazole} \xrightarrow{\text{Base}} \text{1-Cyclopropanecarbonyl-1H-imidazole} + \text{HCl}

The reaction proceeds via nucleophilic acyl substitution, where the imidazole’s nitrogen attacks the electrophilic carbonyl carbon.

Alternative Approaches

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The carbonyl group in 1-cyclopropanecarbonyl-1H-imidazole is susceptible to nucleophilic attack. For example, amines can displace the imidazole moiety to form amides, while alcohols yield esters.

Cyclopropane Ring-Opening

Under acidic or oxidative conditions, the strained cyclopropane ring may undergo cleavage. For instance, reaction with bromine can lead to dibromocyclopropane derivatives, which are valuable intermediates in organic synthesis .

Coordination Chemistry

The imidazole nitrogen’s lone pair enables coordination to metal centers. This property has been exploited in catalysis, where the compound acts as a ligand in palladium-catalyzed cross-coupling reactions .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound’s imidazole ring mimics histidine residues in enzyme active sites, enabling competitive inhibition. Studies highlight its potential as a BCL-2 inhibitor, a protein implicated in apoptosis regulation. Modifications to the cyclopropane or sulfanyl groups (e.g., in derivative EVT-2745083) enhance binding affinity to anti-apoptotic proteins, offering routes for cancer therapy.

Industrial and Materials Science Applications

Polymer Additives

Incorporating the compound into polymers improves thermal stability and electrical conductivity. For example, polyimide composites containing 1-cyclopropanecarbonyl-1H-imidazole show enhanced dielectric properties, suitable for flexible electronics .

Agrochemical Intermediates

The cyclopropane moiety’s reactivity facilitates synthesis of insecticides and herbicides. Derivatives with thiomethyl groups (e.g., Vulcanchem’s VC7697632) target insect nicotinic acetylcholine receptors.

Future Research Directions

Drug Delivery Systems

Encapsulation in liposomes or dendrimers could mitigate stability issues, enabling in vivo delivery for anticancer applications.

Catalysis Optimization

Exploring chiral variants of the compound may unlock asymmetric synthesis pathways for pharmaceuticals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator